

# physical and chemical properties of 1,3-Di(2-pyridyl)-1,3-propanedione

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## Compound of Interest

Compound Name: 1,3-Di(2-pyridyl)-1,3-propanedione

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## An In-depth Technical Guide to 1,3-Di(2-pyridyl)-1,3-propanedione

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,3-Di(2-pyridyl)-1,3-propanedione**, a member of the  $\beta$ -diketone family, is a versatile organic compound with significant applications in coordination chemistry. Its ability to act as a bidentate chelating agent, coordinating to metal ions through its two oxygen atoms, makes it a valuable ligand in the synthesis of metal complexes with diverse structural and functional properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-Di(2-pyridyl)-1,3-propanedione**, detailed experimental protocols for its synthesis and characterization, and a discussion of its key chemical behaviors.

### Core Physical and Chemical Properties

**1,3-Di(2-pyridyl)-1,3-propanedione** is a stable crystalline solid at room temperature.<sup>[1]</sup> Its core properties are summarized in the tables below.

### General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	226.23 g/mol	[1][2][3]
Appearance	Solid, powder to crystal	[1]
Melting Point	104-109 °C	[1]
Boiling Point (Predicted)	415.3 ± 30.0 °C	
Density (Predicted)	1.233 ± 0.06 g/cm <sup>3</sup>	
Solubility	Almost transparent in hot methanol	[4]

## Chemical and Spectroscopic Properties

Property	Value/Description	Source(s)
IUPAC Name	1,3-di(pyridin-2-yl)propane-1,3-dione	[2]
CAS Number	10198-89-7	[3]
pKa (Predicted)	6.47 ± 0.46	
Keto-Enol Tautomerism	Exists as an equilibrium of keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding.	[4][5]
<sup>1</sup> H NMR (Expected Features)	Aromatic protons of the pyridyl rings, a methine proton (=CH-) in the enol form, and a methylene proton (-CH <sub>2</sub> -) in the keto form.	[4][6]
<sup>13</sup> C NMR (Expected Features)	Carbonyl carbons (C=O) in the keto form, enolic carbons (C=C-OH), and aromatic carbons of the pyridyl rings.	[7]
Infrared (IR) Spectroscopy (Expected Features)	C=O stretching vibrations for the keto form, and O-H and C=C stretching for the enol form.	[7]

## Experimental Protocols

### Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione via Claisen Condensation

This protocol is adapted from the general procedure for the synthesis of 1,3-dipyridinyl-1,3-propanediones.[4][8][9][10]

Materials:

- 2-Acetylpyridine
- Ethyl picolinate (ethyl 2-pyridinecarboxylate)
- Potassium tert-butoxide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl), dilute solution
- Methanol for recrystallization

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add a solution of 2-acetylpyridine (1 equivalent) in the same anhydrous solvent, dropwise at room temperature.
- Following the addition of the acetylpyridine, add a solution of ethyl picolinate (1 equivalent) in the same anhydrous solvent, also dropwise.
- After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitor by TLC).
- Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.
- Collect the crude product by vacuum filtration and wash it with cold water.
- Purify the crude **1,3-di(2-pyridyl)-1,3-propanedione** by recrystallization from hot methanol.
- Dry the purified crystals under vacuum to yield the final product.

## Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure and to study the keto-enol tautomerism. The ratio of the keto to enol forms can be determined by integrating the characteristic proton signals.[\[11\]](#)[\[6\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a mull. The presence of characteristic absorption bands for  $\text{C=O}$ ,  $\text{O-H}$ , and  $\text{C=C}$  bonds will provide information about the functional groups and the tautomeric forms present.
- Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular formula.
- X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The resulting crystal structure will provide definitive information about the molecular geometry and intermolecular interactions in the solid state.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Key Chemical Concepts and Visualizations

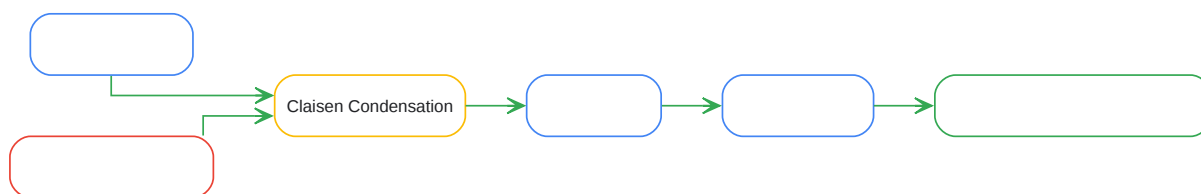
### Keto-Enol Tautomerism

A significant chemical property of **1,3-di(2-pyridyl)-1,3-propanedione** is its existence as a mixture of two tautomeric forms in equilibrium: the diketo form and the enol form. The enol form is often favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[\[5\]](#)

Keto-enol tautomerism of the compound.

### Synthetic Workflow

The synthesis of **1,3-di(2-pyridyl)-1,3-propanedione** is typically achieved through a Claisen condensation reaction. The following diagram illustrates the general workflow of this synthesis.



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General workflow for the synthesis.

## Applications in Research

The primary research application of **1,3-di(2-pyridyl)-1,3-propanedione** is as a chelating ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions has led to the synthesis of numerous coordination compounds with interesting magnetic, optical, and catalytic properties.<sup>[16]</sup> The pyridyl nitrogen atoms can also participate in coordination, leading to the formation of polynuclear and supramolecular structures.

While extensive biological activity for **1,3-di(2-pyridyl)-1,3-propanedione** itself has not been widely reported, the broader class of  $\beta$ -diketones and their metal complexes are known to exhibit various biological activities, suggesting potential for future research in this area.

## Conclusion

**1,3-Di(2-pyridyl)-1,3-propanedione** is a valuable compound for researchers in inorganic and materials chemistry. Its synthesis is straightforward, and its chemical properties, particularly its keto-enol tautomerism and coordination behavior, are well-defined. This guide provides the essential information for its synthesis, characterization, and understanding, serving as a foundational resource for its application in advanced research.

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